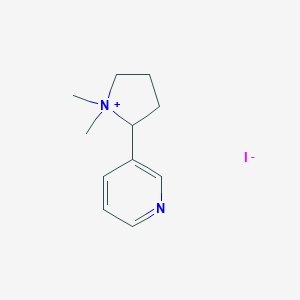

N-甲基烟酰碘化物

描述

Synthesis Analysis

The synthesis of N-methylnicotinium iodide and related compounds often involves halogenation reactions, where the pyridinium scaffold's electron-accepting ability is enhanced by substituents, facilitating the formation of short halogen bonds such as C–Br⋯I interactions. These processes are integral to crystal engineering efforts aiming to construct materials with specific properties (Logothetis et al., 2004).

Molecular Structure Analysis

The molecular structure of N-methylnicotinium iodide has been elucidated using techniques such as single-crystal X-ray diffraction, showcasing moderate intermolecular OH...I- interactions. These studies reveal the compound's conformation and the orientation of its cations and anions, providing insight into its solid-state behavior (Seidel et al., 2009).

Chemical Reactions and Properties

Research on N-methylnicotinium iodide includes investigations into its reactivity, particularly in the context of electrochemical reduction. Studies suggest that such compounds undergo reactions involving electron transfer, proton transfer, and potentially other transformations depending on the environmental conditions (Mathieu, Meunier‐Prest, & Laviron, 1997).

Physical Properties Analysis

The physical properties of N-methylnicotinium iodide, such as its crystalline structure and phase transitions, are influenced by the compound's molecular arrangement and intermolecular interactions. Crystallographic studies have contributed to understanding these aspects, highlighting the compound's structural characteristics at various temperatures (Babai & Mudring, 2005).

Chemical Properties Analysis

The chemical properties of N-methylnicotinium iodide are closely tied to its structure and reactivity. Its involvement in reactions such as peptide synthesis and the formation of complex molecular assemblies underscores the versatility and utility of this compound in synthetic chemistry and materials science (Keese, Khalaf, Grambow, Grundke, & Rimpler, 1985).

科学研究应用

晶体工程

相关化合物 N-甲基-3,5-二溴吡啶鎓碘化物表现出独特的晶体特性。其晶体基质通过报道的最短 C-Br⋯I 卤素键形成无限螺旋,表明在晶体工程和材料科学中的潜在应用(Logothetis 等,2004)。

固态染料敏化太阳能电池

用 N-甲基-N-丁基吡咯烷碘化物和碘对琥珀腈的分子塑性晶体进行掺杂,产生高导电固体碘化物/三碘化物导体。这一创新被用于高效的全固态染料敏化太阳能电池中(Wang 等,2004)。

半导体性质

一系列具有 AMI3 配方的杂化金属碘化物钙钛矿表明,物理性质取决于制备方法。这些化合物表现为直接带隙半导体,并表现出强烈的近红外光致发光,使其适用于半导体应用(Stoumpos 等,2013)。

荧光光谱分析

N1-甲基烟酰胺碘化物与活性亚甲基基团化合物反应生成荧光产物。该反应用于某些药物的定量测定,表明在药物分析中的潜在应用(Elsebaie 等,2020)。

光催化制氢

包括甲基铵碘化铅在内的有机金属卤化物钙钛矿材料已用于从 HI 水溶液中光催化制氢,展示了它们在能量转换应用中的潜力(Park 等,2016)。

介观太阳能电池

基于甲基铵碘化铅钙钛矿的介观太阳能电池显示出高效率,表明该材料在光伏应用中的潜力(Kim 等,2012)。

光伏见解

太阳能电池中的甲基铵碘化铅钙钛矿具有大的吸收系数和小有效质量,使其非常适合光伏应用(Filippetti & Mattoni, 2014)。

太阳能电池中的纳米结构

用于太阳能电池的介孔 TiO2 中甲基铵碘化铅的结构揭示了纳米结构,该结构与吸收起始处的蓝移和增加的光致发光相关,这对太阳能电池的效率很重要(Choi 等,2014)。

未来方向

N-Methylnicotinium iodide and related compounds could have potential applications in the treatment of nicotine abuse. Research has shown that small drug-like molecules that are selective antagonists at certain nicotinic acetylcholine receptor subtypes can decrease nicotine self-administration in rats . Further experimental and clinical data are required to evaluate the use of such compounds in this setting .

属性

IUPAC Name |

3-(1,1-dimethylpyrrolidin-1-ium-2-yl)pyridine;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N2.HI/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQKOMLKVQFVMB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974985 | |

| Record name | 1,1-Dimethyl-2-(pyridin-3-yl)pyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylnicotinium iodide | |

CAS RN |

5959-86-4 | |

| Record name | Nicotinium, 1'-methyl-, iodide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethyl-2-(pyridin-3-yl)pyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

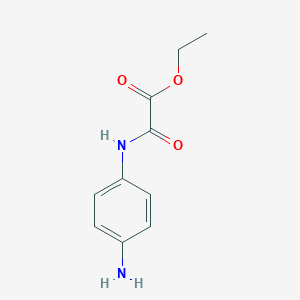

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)

![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)